N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine
Overview
Description
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine, also known as J2.971.745A, is a bioactive chemical compound with the molecular formula C29H39N3O4 and a molecular weight of 493.64 g/mol . It is primarily used in scientific research and has shown potential in various biological applications .
Preparation Methods
The synthesis of N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the following steps:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through a series of chemical reactions, including condensation, cyclization, and functional group transformations.
Final Assembly: The intermediate compounds are then assembled into the final product through additional chemical reactions, such as coupling and deprotection steps.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using reagents such as palladium catalysts and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It acts as an antagonist of corticotropin-releasing factor receptor 1 (CRHR1), which plays a role in the stress response and various physiological processes . By binding to CRHR1, this compound inhibits the receptor’s activity, thereby modulating the associated signaling pathways and physiological effects.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine can be compared with other CRHR1 antagonists, such as:
Antalarmin: Another CRHR1 antagonist with similar biological activity but different chemical structure.
NBI-27914: A selective CRHR1 antagonist with potential therapeutic applications in stress-related disorders.
R121919: A CRHR1 antagonist with demonstrated efficacy in preclinical studies for anxiety and depression.
This compound is unique due to its specific molecular structure and binding affinity for CRHR1, which may result in distinct pharmacological properties and therapeutic potential.
Properties
CAS No. |
685885-75-0 |
---|---|
Molecular Formula |
C29H39N3O4 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C29H39N3O4/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3 |
InChI Key |
KGMOFBPANMLEMS-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC |
Canonical SMILES |
CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E2508 N-(cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine N-(cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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